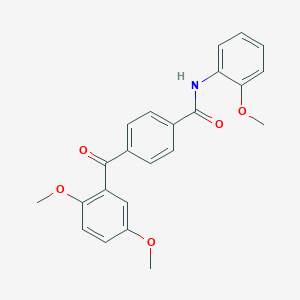![molecular formula C18H14N4 B6124190 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that belongs to the class of triazolopyrimidines.
科学的研究の応用
7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用機序
The exact mechanism of action of 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported to exhibit several other biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been reported to exhibit antibacterial and antifungal activity.
実験室実験の利点と制限
One of the major advantages of using 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its high potency and selectivity towards cancer cells. It has also been reported to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the major limitations is the lack of information on its pharmacokinetic and pharmacodynamic properties, which hinders its clinical development.
将来の方向性
Several future directions for research on 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine can be identified. One of the major areas of interest is the development of more efficient synthesis methods that can produce this compound in large quantities. Another direction is the investigation of its pharmacokinetic and pharmacodynamic properties to understand its potential for clinical development. Additionally, more research is needed to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer therapy, make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential applications in other fields.
合成法
The synthesis of 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported in several research studies. The most common method involves the reaction of 4-biphenylboronic acid with 2-methyl-4-nitroimidazole in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and 2-chloropyrimidine to obtain the final product.
特性
IUPAC Name |
2-methyl-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-20-18-19-12-11-17(22(18)21-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQALHRFUNCJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

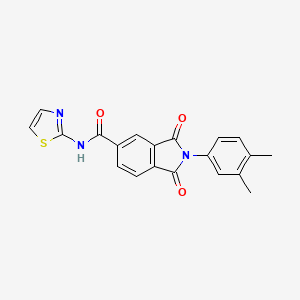
![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)
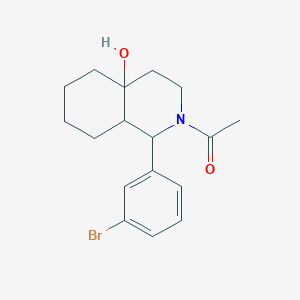
![4-bromo-N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B6124138.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)
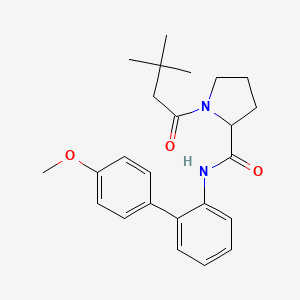
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)
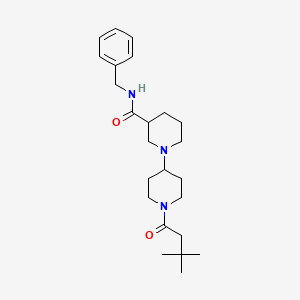
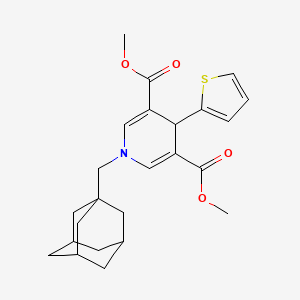
![1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6124200.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6124216.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)
